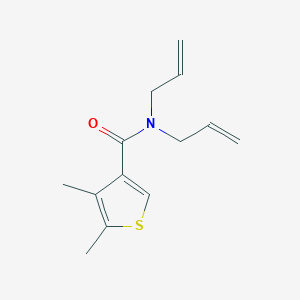
4-bromo-N-(4-sec-butylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-sec-butylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as BSB and is a member of the N-arylbenzamides family.
Mechanism of Action
The mechanism of action of BSB is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. BSB has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, BSB can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BSB has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. Studies have shown that BSB can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. BSB has also been found to have antioxidant properties and can scavenge free radicals, which are known to cause oxidative damage to cells and tissues. Additionally, BSB has been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of BSB is its ease of synthesis, which makes it readily available for use in laboratory experiments. BSB is also relatively stable and can be stored for an extended period without significant degradation. However, one of the limitations of BSB is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on BSB. One area of research is the development of new drugs based on the structure of BSB. Researchers can modify the structure of BSB to improve its potency and selectivity against specific targets. Another area of research is the investigation of the mechanism of action of BSB. Understanding how BSB works at the molecular level can provide insights into its potential applications in various fields of scientific research. Finally, researchers can explore the potential applications of BSB in other areas, such as agriculture and environmental science.
Synthesis Methods
The synthesis of BSB involves the reaction of 4-bromoaniline with 4-sec-butylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure BSB.
Scientific Research Applications
BSB has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BSB is in the development of new drugs for the treatment of cancer. Studies have shown that BSB inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. BSB has also been found to be effective in inhibiting the proliferation of cancer cells and reducing tumor growth in animal models.
Another potential application of BSB is in the development of new antibiotics. Studies have shown that BSB has antimicrobial properties and can inhibit the growth of bacteria and fungi. BSB has been found to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which is a significant cause of hospital-acquired infections.
properties
IUPAC Name |
4-bromo-N-(4-butan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-3-12(2)13-6-10-16(11-7-13)19-17(20)14-4-8-15(18)9-5-14/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNDWUQZPYRNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(butan-2-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide](/img/structure/B4969964.png)
![N~2~-benzyl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969973.png)

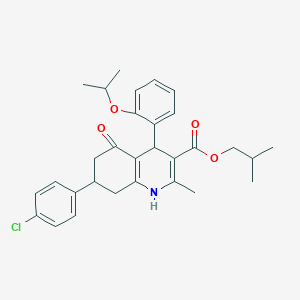
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B4969990.png)
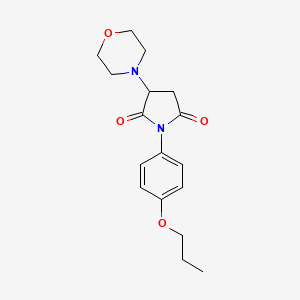
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4970006.png)
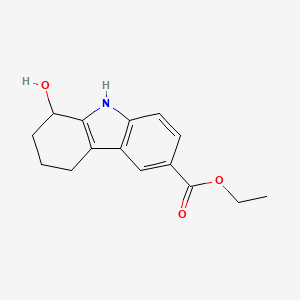


![2-[(2-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4970026.png)
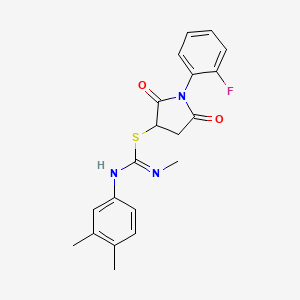
![N~1~,N~2~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4970043.png)
